molecular formula C13H12N2O4S B158467 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid CAS No. 10060-70-5

2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid

Cat. No. B158467
CAS RN: 10060-70-5
M. Wt: 292.31 g/mol
InChI Key: FQQBKLWSOPUVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid, also known as sulfanilamide, is a sulfonamide antibiotic. It was the first synthetic antimicrobial drug used to treat bacterial infections. Sulfanilamide has been widely used in the field of medicine due to its broad-spectrum antibacterial properties.

Mechanism Of Action

Sulfanilamide works by inhibiting the production of folic acid in bacteria. Folic acid is essential for the synthesis of DNA, RNA, and proteins, which are necessary for bacterial growth and survival. Sulfanilamide binds to the enzyme dihydropteroate synthase, which is involved in the production of folic acid, and inhibits its activity. This leads to a decrease in the production of folic acid, which ultimately results in the death of the bacteria.

Biochemical And Physiological Effects

Sulfanilamide has both biochemical and physiological effects. Biochemically, it inhibits the production of folic acid in bacteria, which is necessary for bacterial growth and survival. Physiologically, 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide can cause adverse effects such as hypersensitivity reactions, nausea, vomiting, and diarrhea.

Advantages And Limitations For Lab Experiments

Sulfanilamide has several advantages for lab experiments. It has broad-spectrum antibacterial properties, which make it useful for studying the mechanism of action of other antibiotics. It is also relatively inexpensive and easy to obtain. However, 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide has several limitations for lab experiments. It can cause adverse effects, which can affect the accuracy of the results. It also has a narrow therapeutic index, which means that the dosage needs to be carefully monitored to avoid toxicity.

Future Directions

There are several future directions related to 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide. One direction is to study the mechanism of action of other antibiotics in combination with 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide. This could lead to the development of new antibiotics with improved efficacy. Another direction is to identify new targets for drug development based on the mechanism of action of 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide. Finally, future research could focus on developing new formulations of 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide that have improved pharmacokinetic properties and reduced adverse effects.
Conclusion:
Sulfanilamide is a synthetic antimicrobial drug that has been widely used in the field of medicine due to its broad-spectrum antibacterial properties. It works by inhibiting the production of folic acid in bacteria, which ultimately results in the death of the bacteria. Sulfanilamide has both advantages and limitations for lab experiments and has several future directions related to it. Further research on 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide could lead to the development of new antibiotics with improved efficacy and reduced adverse effects.

Synthesis Methods

Sulfanilamide can be synthesized by reacting aniline with sulfuric acid to form aniline sulfate. This intermediate is then reacted with sodium nitrite to form diazonium salt, which is then coupled with sulfanilic acid to form 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide. The reaction is shown below:
Aniline + H2SO4 → Aniline sulfate
Aniline sulfate + NaNO2 → Diazonium salt
Diazonium salt + Sulfanilic acid → Sulfanilamide

Scientific Research Applications

Sulfanilamide has been widely used in scientific research for its antibacterial properties. It has been used to study the mechanism of action of other antibiotics and to identify new targets for drug development. Sulfanilamide has also been used to treat infections caused by bacteria such as Streptococcus and Staphylococcus.

properties

IUPAC Name

2-[(4-aminophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQBKLWSOPUVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905624
Record name 2-[(4-Aminobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid

CAS RN

530-73-4, 10060-70-5
Record name 2-(((4-Aminophenyl)sulfonyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(((4-aminophenyl)sulfonyl)amino)-, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC37905
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 2-[(4-Aminobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(4-Aminophenyl)sulfonyl]amino]benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X35NR6NFF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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